1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 881041-26-5
VCID: VC4302071
InChI: InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H
SMILES: C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C11H7ClN2O3
Molecular Weight: 250.64

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 881041-26-5

Cat. No.: VC4302071

Molecular Formula: C11H7ClN2O3

Molecular Weight: 250.64

* For research use only. Not for human or veterinary use.

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde - 881041-26-5

Specification

CAS No. 881041-26-5
Molecular Formula C11H7ClN2O3
Molecular Weight 250.64
IUPAC Name 1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H
Standard InChI Key FYRDTQNZHORAFV-UHFFFAOYSA-N
SMILES C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole core (a five-membered aromatic ring with one nitrogen atom) substituted at the 1-position with a 2-chloro-4-nitrophenyl group and at the 2-position with a formyl (-CHO) group. The nitro (-NO2_2) and chloro (-Cl) groups on the phenyl ring introduce strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity .

Key Structural Features:

  • Pyrrole Ring: Aromatic, planar structure with conjugated π-electrons.

  • 2-Chloro-4-nitrophenyl Group: Meta-substituted phenyl ring with Cl and NO2_2 at positions 2 and 4, respectively.

  • Carbaldehyde Group: Enhances electrophilicity at the pyrrole’s 2-position, enabling nucleophilic addition reactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC11H7ClN2O3\text{C}_{11}\text{H}_7\text{ClN}_2\text{O}_3
Molecular Weight250.64 g/mol
CAS Number881041-26-5
Purity>97%
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characteristics:

  • IR Spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} (aldehyde) ~1700 cm1^{-1}, νNO2\nu_{\text{NO}_2} ~1520 and 1350 cm1^{-1}, and νC-Cl\nu_{\text{C-Cl}} ~750 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR signals for the pyrrole protons appear at δ 6.2–7.5 ppm, while the aldehyde proton resonates near δ 9.5–10.0 ppm .

Synthesis and Reactivity

Vilsmeier-Haack Formylation

A common route involves formylation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole using the Vilsmeier-Haack reagent (POCl3_3/DMF). This method introduces the aldehyde group at the pyrrole’s 2-position :

1-(2-Chloro-4-nitrophenyl)-1H-pyrrolePOCl3/DMF1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde\text{1-(2-Chloro-4-nitrophenyl)-1H-pyrrole} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde}

Reactivity Profile

  • Electrophilic Substitution: The nitro and chloro groups direct electrophiles to the phenyl ring’s para and ortho positions.

  • Nucleophilic Addition: The aldehyde group undergoes reactions with amines (e.g., hydrazine) to form hydrazones or with Grignard reagents to yield secondary alcohols .

  • Reduction: The nitro group can be reduced to an amine (-NH2\text{-NH}_2) using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2\text{SnCl}_2, enabling further functionalization.

Industrial and Materials Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing:

  • Sulfamide Derivatives: E.g., NN-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-NN'-phenylsulfamide (CAS 383147-37-3), a potential kinase inhibitor .

  • Heterocyclic Hybrids: Used in constructing pyrrolo[1,2-a]quinolines, which are bioactive scaffolds .

Functional Materials

The electron-deficient nitro group facilitates applications in:

  • Conductive Polymers: As dopants for polyaniline/polypyrrole composites.

  • Coordination Chemistry: As ligands for transition metal complexes (e.g., Cu(II), Fe(III)) .

ParameterRecommendationSource
ToxicityNot fully characterized
HandlingUse PPE (gloves, goggles)
Storage2–8°C in airtight container
Regulatory StatusFor research use only

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